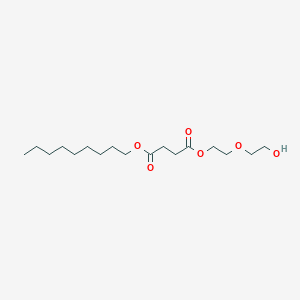
7-Iodoheptyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodoheptyl prop-2-enoate is an organic compound characterized by the presence of an iodine atom attached to a heptyl chain, which is further connected to a prop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoheptyl prop-2-enoate typically involves the reaction of heptyl alcohol with iodine in the presence of a base to form 7-iodoheptanol. This intermediate is then esterified with prop-2-enoic acid under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodoheptyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The double bond in the prop-2-enoate group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) in non-polar solvents or hydrogen halides in polar solvents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 7-azidoheptyl prop-2-enoate or 7-thiocyanatoheptyl prop-2-enoate.
Addition: Formation of 7-iodoheptyl 2,3-dibromopropanoate or 7-iodoheptyl 2-bromopropanoate.
Oxidation/Reduction: Formation of corresponding alcohols or alkanes.
Applications De Recherche Scientifique
7-Iodoheptyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Iodoheptyl prop-2-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The prop-2-enoate group can undergo addition reactions, forming new bonds and altering the compound’s chemical properties. These interactions are crucial in determining the compound’s behavior in different environments and applications .
Comparaison Avec Des Composés Similaires
- 7-Bromoheptyl prop-2-enoate
- 7-Chloroheptyl prop-2-enoate
- 7-Fluoroheptyl prop-2-enoate
Comparison: 7-Iodoheptyl prop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in substitution and addition reactions, offering advantages in specific synthetic applications .
Propriétés
Numéro CAS |
109182-96-9 |
|---|---|
Formule moléculaire |
C10H17IO2 |
Poids moléculaire |
296.14 g/mol |
Nom IUPAC |
7-iodoheptyl prop-2-enoate |
InChI |
InChI=1S/C10H17IO2/c1-2-10(12)13-9-7-5-3-4-6-8-11/h2H,1,3-9H2 |
Clé InChI |
IUKLCHYVSNEJTQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)

![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)


![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)





